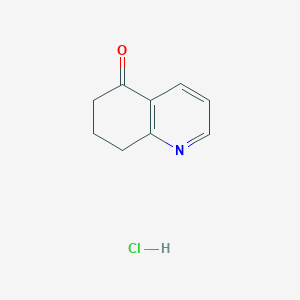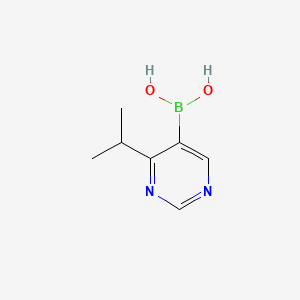
4-Isopropylpyrimidine-5-boronic acid
Descripción general
Descripción
4-Isopropylpyrimidine-5-boronic acid is a boronic acid derivative with the chemical formula C7H11BN2O2. It is characterized by the presence of a pyrimidine ring substituted with an isopropyl group at the 4-position and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidine-5-boronic acid typically involves the introduction of the boronic acid group onto a pyrimidine ring. One common method is the borylation of 4-isopropylpyrimidine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions with a base like potassium carbonate in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropylpyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and organic halides or triflates in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes under specific conditions.
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, and other polar aprotic solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
4-Isopropylpyrimidine-5-boronic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for synthesizing heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid moieties.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The primary function of 4-Isopropylpyrimidine-5-boronic acid lies in its role as a precursor molecule for the synthesis of more complex molecules. It does not have a defined mechanism of action in biological systems by itself. the boronic acid group can interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it valuable in the design of enzyme inhibitors.
Comparación Con Compuestos Similares
- 4-Methylpyrimidine-5-boronic acid
- 4-Ethylpyrimidine-5-boronic acid
- 4-Phenylpyrimidine-5-boronic acid
Comparison: 4-Isopropylpyrimidine-5-boronic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects are crucial .
Propiedades
IUPAC Name |
(4-propan-2-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXLPHORPDPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657445 | |
| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-27-5 | |
| Record name | B-[4-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


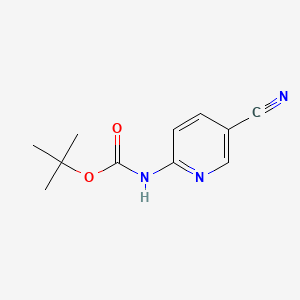


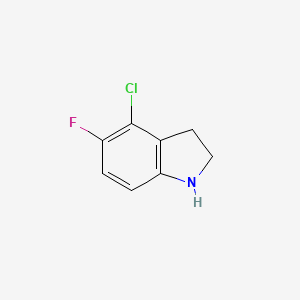
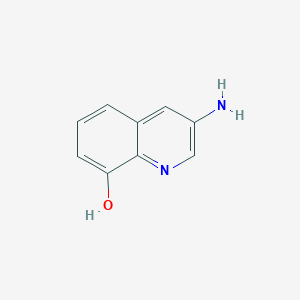
![N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine](/img/structure/B3030424.png)

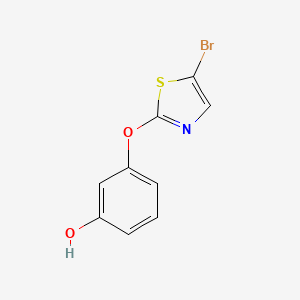
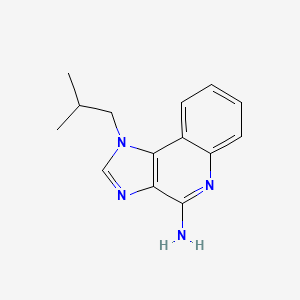
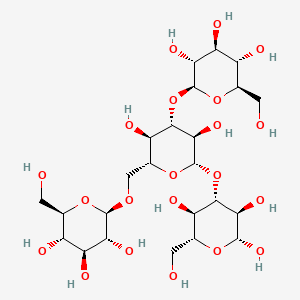
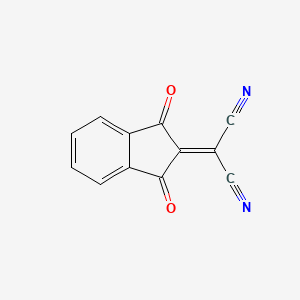
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B3030431.png)
